molecular formula C9H9BrF2O B2887698 3-Bromo-2,2-difluoro-1-phenylpropan-1-ol CAS No. 2353356-48-4

3-Bromo-2,2-difluoro-1-phenylpropan-1-ol

Cat. No.: B2887698
CAS No.: 2353356-48-4
M. Wt: 251.071
InChI Key: VZXMPTCWPFQGEE-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H9BrF2O It is a halogenated alcohol, characterized by the presence of bromine and fluorine atoms attached to a phenylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-phenylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoro-1-phenylpropan-1-ol and brominating agents.

    Bromination Reaction: The bromination of 2,2-difluoro-1-phenylpropan-1-ol is carried out using bromine or other brominating agents under controlled conditions. The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures to ensure selective bromination.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-phenylpropan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as PCC or chromium trioxide in dichloromethane are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylpropanols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include reduced alcohols or hydrocarbons.

Scientific Research Applications

3-Bromo-2,2-difluoro-1-phenylpropan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoro-1-phenylpropan-1-ol involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,2-difluoro-1-phenylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-Bromo-2,2-difluoro-1-phenylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-Bromo-2,2-difluoro-1-phenylpropan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

3-Bromo-2,2-difluoro-1-phenylpropan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The hydroxyl group also allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-2,2-difluoro-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXMPTCWPFQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CBr)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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